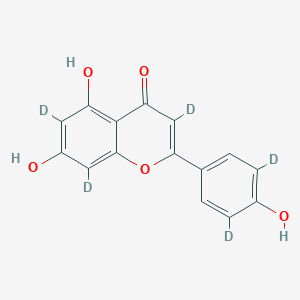

4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

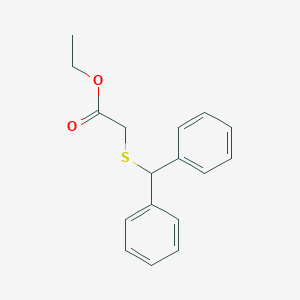

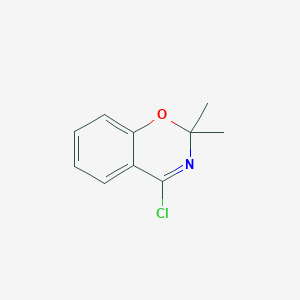

The compound “4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)-” has the molecular formula C15H10O5 . It is also known by the synonym AB53690 . The IUPAC name for this compound is 3,6,8-trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one .

Molecular Structure Analysis

The compound has a molecular weight of 275.27 g/mol . Its structure includes a benzopyranone (chromen-4-one) core, which is a common structural component in many natural products. The compound also contains three hydroxy groups and two phenyl groups .Physical And Chemical Properties Analysis

The compound has several notable physical and chemical properties. It has a molecular weight of 275.27 g/mol . The compound has a XLogP3 value of 1.7, indicating its partition coefficient between octanol and water . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and the monoisotopic mass of the compound are 275.08420715 g/mol . The topological polar surface area is 87 Ų . The compound has a heavy atom count of 20 . The complexity of the compound, computed by Cactvs, is 411 .Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity

Benzopyran-4-ones have been studied for their antiproliferative activity against multi-drug resistant cancer cell lines . They have been found to be cytotoxic agents, and their hybrid compounds have shown significant antiproliferative activities against a panel of six cancer cell lines . These compounds were minimally cytotoxic to normal cell lines .

Anti-inflammatory Agents

Isoxazoles, which are often combined with benzopyran-4-ones in hybrid compounds, have been recognized for their anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation .

Kinase Inhibitory Activity

Some benzopyran-4-one compounds have been screened for kinase inhibitory activity . While not all compounds exhibit this activity, those that do could potentially be used in the treatment of diseases where kinase activity plays a role .

Apoptotic Activity

Certain benzopyran-4-one compounds have been found to induce apoptosis in cancer cells . This means they could potentially be used in cancer treatments to trigger the self-destruction of cancerous cells .

Drug Discovery

The unique properties of benzopyran-4-ones make them of interest in the field of drug discovery . Their potential anticancer activity, in particular, has led to their use in the development of new therapeutic agents .

Synthesis of Hybrid Compounds

The biological significance of benzopyran-4-ones and isoxazoles has prompted researchers to design and synthesize their hybrid compounds . These compounds are explored for their antiproliferative activity against a panel of cancer cell lines .

Eigenschaften

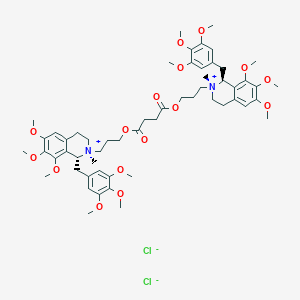

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)-' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 4-hydroxyphenyl-3,5-d2-acetone, which is synthesized from 4-hydroxybenzaldehyde and deuterated acetone. The second intermediate is 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)-4H-chromen-4-one, which is synthesized from 4-hydroxyphenyl-3,5-d2-acetone and resorcinol. These two intermediates are then coupled together using a modified Knoevenagel condensation reaction to form the final product.", "Starting Materials": [ "4-hydroxybenzaldehyde", "Deuterated acetone", "Resorcinol", "Sodium hydroxide", "Acetic acid", "Ethanol", "Dimethylformamide", "Triethylamine", "Phosphorus pentoxide", "Methanol" ], "Reaction": [ "Synthesis of 4-hydroxyphenyl-3,5-d2-acetone:", "Step 1: Dissolve 4-hydroxybenzaldehyde in deuterated acetone and add a catalytic amount of sodium hydroxide.", "Step 2: Heat the reaction mixture at reflux for 6 hours.", "Step 3: Cool the reaction mixture and filter the resulting solid.", "Step 4: Wash the solid with ethanol and dry under vacuum.", "Synthesis of 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)-4H-chromen-4-one:", "Step 1: Dissolve 4-hydroxyphenyl-3,5-d2-acetone and resorcinol in acetic acid.", "Step 2: Add a catalytic amount of triethylamine and heat the reaction mixture at reflux for 6 hours.", "Step 3: Cool the reaction mixture and filter the resulting solid.", "Step 4: Wash the solid with ethanol and dry under vacuum.", "Coupling of intermediates:", "Step 1: Dissolve the two intermediates in dimethylformamide.", "Step 2: Add a catalytic amount of phosphorus pentoxide and heat the reaction mixture at reflux for 6 hours.", "Step 3: Cool the reaction mixture and filter the resulting solid.", "Step 4: Wash the solid with methanol and dry under vacuum.", "Step 5: Recrystallize the final product from ethanol." ] } | |

CAS-Nummer |

263711-74-6 |

Produktname |

4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)- |

Molekularformel |

C15H10O5 |

Molekulargewicht |

275.27 g/mol |

IUPAC-Name |

3,6,8-trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,16-18H/i3D,4D,5D,6D,7D |

InChI-Schlüssel |

KZNIFHPLKGYRTM-DKFMXDSJSA-N |

Isomerische SMILES |

[2H]C1=CC(=CC(=C1O)[2H])C2=C(C(=O)C3=C(C(=C(C(=C3O2)[2H])O)[2H])O)[2H] |

SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |

Kanonische SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |

Synonyme |

5,7-Dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one-d5; 4’,5,7-Trihydroxyflavone-d5; Pelargidenon 1449-d5; [3,6,8,3’,5’-d5]-Apigenin; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Niobium,trichloro[1,2-di(methoxy-kO)ethane]-](/img/structure/B22228.png)

![[(Diphenylmethyl)sulfinyl]acetic Acid Ethyl Ester](/img/structure/B22234.png)

![3-Methyl-9H-pyrido[2,3-b]indole](/img/structure/B22240.png)

![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide](/img/structure/B22243.png)

![1,7-Dichloro-2,6-bis[chloro(difluoro)methyl]-1,1,7,7-tetrafluoro-2,6-dihydroxy-3-methylheptan-4-one](/img/structure/B22247.png)